1,3-DIMETHYL 5-[3-AMINO-4-(MORPHOLIN-4-YL)BENZENESULFONAMIDO]BENZENE-1,3-DICARBOXYLATE
Description
1,3-DIMETHYL 5-[3-AMINO-4-(MORPHOLIN-4-YL)BENZENESULFONAMIDO]BENZENE-1,3-DICARBOXYLATE is a complex organic compound that belongs to the class of aromatic sulfonamides
Properties
IUPAC Name |
dimethyl 5-[(3-amino-4-morpholin-4-ylphenyl)sulfonylamino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O7S/c1-28-19(24)13-9-14(20(25)29-2)11-15(10-13)22-31(26,27)16-3-4-18(17(21)12-16)23-5-7-30-8-6-23/h3-4,9-12,22H,5-8,21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULFGDMOALMTRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)N3CCOCC3)N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL 5-[3-AMINO-4-(MORPHOLIN-4-YL)BENZENESULFONAMIDO]BENZENE-1,3-DICARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of the benzenesulfonamide intermediate: This step involves the reaction of 3-amino-4-(morpholin-4-yl)benzenesulfonyl chloride with an appropriate amine under controlled conditions.
Coupling with dimethyl benzene-1,3-dicarboxylate: The intermediate is then coupled with dimethyl benzene-1,3-dicarboxylate in the presence of a suitable catalyst and solvent to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes:
Temperature control: Maintaining an optimal temperature range to ensure efficient reaction kinetics.
Catalyst selection: Using catalysts that promote the desired reaction pathway while minimizing side reactions.
Purification techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL 5-[3-AMINO-4-(MORPHOLIN-4-YL)BENZENESULFONAMIDO]BENZENE-1,3-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the morpholine moiety.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Halogenated or alkylated derivatives.
Scientific Research Applications
1,3-DIMETHYL 5-[3-AMINO-4-(MORPHOLIN-4-YL)BENZENESULFONAMIDO]BENZENE-1,3-DICARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL 5-[3-AMINO-4-(MORPHOLIN-4-YL)BENZENESULFONAMIDO]BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the morpholine ring may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
1,3-DIMETHYL 5-[3-AMINO-4-(PYRROLIDIN-1-YL)BENZENESULFONAMIDO]BENZENE-1,3-DICARBOXYLATE: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
1,3-DIMETHYL 5-[3-AMINO-4-(PIPERIDIN-1-YL)BENZENESULFONAMIDO]BENZENE-1,3-DICARBOXYLATE: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
1,3-DIMETHYL 5-[3-AMINO-4-(MORPHOLIN-4-YL)BENZENESULFONAMIDO]BENZENE-1,3-DICARBOXYLATE is unique due to the presence of the morpholine ring, which can influence its chemical reactivity and biological activity. The morpholine ring may enhance the compound’s solubility and binding affinity to specific molecular targets, making it a valuable compound for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
